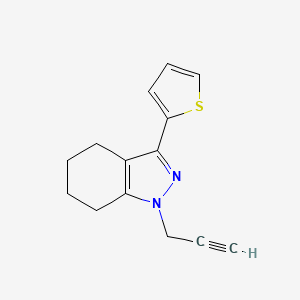

![molecular formula C14H21N3 B1479900 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098091-48-4](/img/structure/B1479900.png)

6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

説明

“6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C14H21N3 and a molecular weight of 231.34 g/mol . It is a potential non-classical isostere of indole and a precursor of push-pull dyes .

Synthesis Analysis

The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of “6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole” is based on the 1H-imidazo[1,2-b]pyrazole scaffold . The compound contains a cyclohexyl group and an isopropyl group attached to the imidazo[1,2-b]pyrazole core .Chemical Reactions Analysis

The chemical reactions involving “6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole” include its selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .科学的研究の応用

Synthetic Methodologies and Chemical Properties

- The synthesis of 1H-imidazo[1,2-b]pyrazole compounds has been explored through various methodologies, including multicomponent reactions and sequential one-pot strategies. For instance, a library of 1H-imidazo[1,2-b]pyrazole compounds was synthesized efficiently using 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide, hydrazine hydrate, aldehyde, and tert-butyl isocyanides, showcasing the compound's versatility in multicomponent synthetic reactions (Babariya & Naliapara, 2017). Moreover, the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been achieved using various methods, such as Br/Mg-exchange and regioselective magnesiations with TMP-bases, enabling the synthesis of compounds with potential as non-classical isosteres of indole and precursors of push–pull dyes (Schwärzer et al., 2021).

Antitumor and Antimicrobial Properties

- The derivatives of imidazo[1,2-a]pyrazine-benzimidazole, such as 6-substituted-8-(1-cyclohexyl-1H-benzo[d]imidazole-6-yl)imidazo[1,2-a]pyrazine, have demonstrated antitumor activity against a variety of cancer cell lines, with certain derivatives showing strong binding interactions with DNA and bovine serum albumin, indicating their potential as pharmacophores for binding to DNA and proteins (Singh, Luxami & Paul, 2019). Additionally, the synthesis and screening of novel derivatives containing imidazo[1,2-a]pyrazine and 1H-benzo[d]imidazole scaffolds have revealed substantial anticancer activities, with effective binding to DNA and proteins, thus presenting potential for further pharmacokinetic and pharmacodynamic studies (Singh, Luxami & Paul, 2020).

Pharmacological Modifiers and Structural Analysis

- Certain imidazole derivatives have shown effectiveness as modifiers of liver microsomal drug metabolism, offering potential insights into drug interactions and metabolic pathways in pharmacology (Leibman & Ortiz, 1973). Structural studies of imidazo[1,2-b]pyrazole compounds, such as the analysis of crystal structures and π–π interactions, provide valuable information regarding their conformational and electronic properties, which are crucial for understanding their biological activities (Shao, Zhao & Wang, 2009).

作用機序

The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins that the compound interacts with. The interaction with these targets can lead to changes in cellular processes and biochemical pathways .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would determine its bioavailability. Factors such as the compound’s solubility, stability, and the presence of transport proteins can affect these properties .

The result of the compound’s action would be the molecular and cellular effects brought about by its interaction with its targets. This could include the inhibition or activation of certain biochemical pathways, leading to therapeutic effects .

The action environment of the compound refers to how environmental factors influence the compound’s action, efficacy, and stability. This could include factors such as pH, temperature, and the presence of other compounds .

特性

IUPAC Name |

6-cyclohexyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-11(2)16-8-9-17-14(16)10-13(15-17)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOIJMDMHXZGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN2C1=CC(=N2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479817.png)

![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479821.png)

![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479824.png)

![1-Ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479825.png)

![1-Methyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479826.png)

![1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479828.png)

![1-Methyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479829.png)

![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479830.png)

![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479836.png)

![1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479837.png)

![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1479839.png)

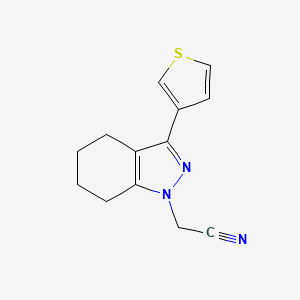

![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479840.png)